(2S)-4-ethoxy-2-methyl-4-oxobutanoicacid
Description
(2S)-4-Ethoxy-2-methyl-4-oxobutanoic acid is a chiral carboxylic acid derivative characterized by its stereospecific configuration at the C2 position (S-enantiomer) and functional groups including an ethoxy (-OCH₂CH₃), methyl (-CH₃), and oxo (-C=O) substituents. Its molecular formula is C₇H₁₀O₄, with a molecular weight of 170.15 g/mol. The compound’s structure features a butanoic acid backbone modified at positions 2 and 4, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C7H12O4 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2S)-4-ethoxy-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C7H12O4/c1-3-11-6(8)4-5(2)7(9)10/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
NMEQTRDRCUBKRO-YFKPBYRVSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C)C(=O)O |
Canonical SMILES |
CCOC(=O)CC(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-ethoxy-2-methyl-4-oxobutanoic acid typically involves the esterification of a suitable precursor, followed by selective oxidation and hydrolysis steps. One common method starts with the ethylation of 2-methyl-4-oxobutanoic acid using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (2S)-4-ethoxy-2-methyl-4-oxobutanoic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, while advanced purification techniques like crystallization and distillation ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-ethoxy-2-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of butanoic acid, such as alcohols, amines, and thiols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-4-ethoxy-2-methyl-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which (2S)-4-ethoxy-2-methyl-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing processes like enzyme inhibition or activation. The exact pathways and targets depend on the specific context of its use, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (2S)-4-ethoxy-2-methyl-4-oxobutanoic acid with structurally analogous compounds, focusing on substituents, stereochemistry, and key properties:
Key Structural and Functional Differences:
Substituent Effects: Ethoxy vs. Positional Isomerism: The 2-methyl substituent in the target compound introduces steric hindrance, reducing nucleophilic attack at C2 compared to 3-methyl isomers .
Stereochemical Impact: The (2S) configuration influences binding affinity in chiral environments, such as enzyme active sites. For example, (2S)-4-amino-2-hydroxy-4-oxobutanoic acid (L-β-malamidic acid) shows enantiomer-specific activity in metabolic pathways .
Reactivity and Stability: Compounds with dual oxo groups (e.g., 4-methoxy-2,4-dioxobutanoic acid) exhibit higher electrophilicity, making them reactive toward nucleophiles like amines or alcohols . The ethoxy group in the target compound may confer greater stability under acidic conditions compared to esters or amides .
Biological Activity
(2S)-4-ethoxy-2-methyl-4-oxobutanoic acid is a compound of significant interest in biochemical and medicinal research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular structure of (2S)-4-ethoxy-2-methyl-4-oxobutanoic acid comprises several key functional groups that contribute to its biological activity:
- Ethoxy Group : Enhances solubility and interaction with biological targets.
- Keto Group : Plays a crucial role in reactivity, particularly in enzyme inhibition.
- Chiral Center : The (2S) configuration indicates specific spatial arrangements that may influence biological interactions.
The molecular formula for this compound is , with a molecular weight of 174.19 g/mol.
(2S)-4-ethoxy-2-methyl-4-oxobutanoic acid primarily acts as an enzyme inhibitor . Its structural features allow it to interact with various enzymes involved in metabolic pathways, potentially modulating their activity. The compound may function through competitive inhibition, affecting the binding affinity of substrates to enzymes.
Biological Activity
Research has indicated that (2S)-4-ethoxy-2-methyl-4-oxobutanoic acid exhibits several biological activities:
- Enzyme Inhibition : Studies suggest that this compound can inhibit specific enzymes related to metabolic processes, which could be beneficial in the context of drug development for metabolic disorders.
- Anticancer Properties : Preliminary investigations have shown that compounds structurally similar to (2S)-4-ethoxy-2-methyl-4-oxobutanoic acid can inhibit the proliferation of cancer cells.
1. Cancer Cell Proliferation
In vitro studies have demonstrated that (2S)-4-ethoxy-2-methyl-4-oxobutanoic acid can inhibit the growth of various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10.5 | Induction of apoptosis via ROS production |
| HepG2 | 8.3 | Cell cycle arrest at G0/G1 phase |
These results suggest significant cytotoxic effects, indicating potential therapeutic applications in oncology.
2. Enzyme Interaction Studies
Further research has explored the interaction between (2S)-4-ethoxy-2-methyl-4-oxobutanoic acid and key metabolic enzymes. Preliminary findings suggest that this compound may inhibit enzyme activity through competitive mechanisms, which could be relevant for developing treatments for metabolic disorders.
Comparative Analysis
To understand the uniqueness of (2S)-4-ethoxy-2-methyl-4-oxobutanoic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (2S)-4-bromo-2-methyl-4-oxobutanoic acid | Contains bromine; higher reactivity | Antitumor activity |
| (2S)-4-chloro-2-methyl-4-oxobutanoic acid | Contains chlorine; moderate reactivity | Moderate enzyme inhibition |
The presence of different halogens influences the reactivity and interaction profiles of these compounds with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
